Lead chlorate

Description

BenchChem offers high-quality Lead chlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lead chlorate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10294-47-0 |

|---|---|

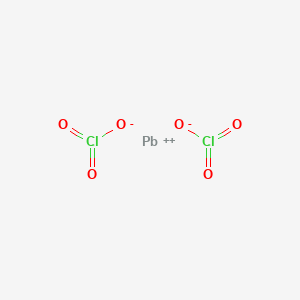

Molecular Formula |

Cl2O6Pb |

Molecular Weight |

374 g/mol |

IUPAC Name |

lead(2+);dichlorate |

InChI |

InChI=1S/2ClHO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

InChI Key |

NGXWSRYOFVTCCT-UHFFFAOYSA-L |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Pb+2] |

Canonical SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Pb+2] |

Other CAS No. |

10294-47-0 |

Synonyms |

Lead chlorate. |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Lead(II) Chlorate (B79027)

Disclaimer: Lead(II) chlorate is a toxic and powerful oxidizing agent. Its synthesis should only be attempted by trained professionals in a well-equipped laboratory with appropriate safety measures in place. This guide is for informational purposes only.

Introduction

Lead(II) chlorate, with the chemical formula Pb(ClO₃)₂, is a white crystalline solid that is highly soluble in water.[1] It is a potent oxidizing agent, a property that has led to its use in the manufacturing of explosives and fireworks.[1] Upon heating, it decomposes exothermically into lead(II) chloride and oxygen gas.[1] Due to the hazardous nature of both lead and chlorates, its applications are limited and require strict safety protocols. This guide provides an overview of the potential synthesis methods for lead(II) chlorate, drawing from established principles of inorganic synthesis.

Properties of Lead(II) Chlorate

A summary of the key physical and chemical properties of lead(II) chlorate is presented in Table 1.

| Property | Value |

| Chemical Formula | Pb(ClO₃)₂ |

| Appearance | White crystalline solid |

| Solubility in Water | Highly soluble |

| Decomposition | Decomposes upon heating to PbCl₂ and O₂ |

| Key Characteristics | Strong oxidizing agent |

| Primary Hazards | Toxic, risk of explosion when mixed with combustible materials |

Synthesis of Lead(II) Chlorate: Theoretical Pathways

Detailed experimental protocols for the synthesis of lead(II) chlorate are not widely available in common chemical literature. However, based on the principles of inorganic salt synthesis, several logical pathways can be proposed. These methods generally involve the reaction of a soluble lead salt with a soluble chlorate salt (metathesis) or the reaction of a lead-based precursor with chloric acid.

Metathesis (Double Displacement) Reaction

A common method for the synthesis of a specific salt is through a metathesis reaction, where two soluble salts are reacted to form a soluble and an insoluble product, or where the desired product can be selectively crystallized.

One potential metathesis reaction for the synthesis of lead(II) chlorate involves the reaction of a soluble lead salt, such as lead(II) nitrate (B79036), with a soluble chlorate salt, like sodium chlorate.

Reaction: Pb(NO₃)₂(aq) + 2 NaClO₃(aq) → Pb(ClO₃)₂(aq) + 2 NaNO₃(aq)

The success of this method would depend on the differential solubility of lead(II) chlorate and sodium nitrate, allowing for separation through fractional crystallization.

Reaction of Lead(II) Oxide or Carbonate with Chloric Acid

Another viable synthesis route is the reaction of a basic lead compound, such as lead(II) oxide (PbO) or lead(II) carbonate (PbCO₃), with chloric acid (HClO₃). This is a classic acid-base neutralization reaction.

Reaction with Lead(II) Oxide: PbO(s) + 2 HClO₃(aq) → Pb(ClO₃)₂(aq) + H₂O(l)

Reaction with Lead(II) Carbonate: PbCO₃(s) + 2 HClO₃(aq) → Pb(ClO₃)₂(aq) + H₂O(l) + CO₂(g)

This method avoids the presence of other metal ions in the solution, potentially simplifying the purification process. The resulting lead(II) chlorate solution could then be carefully evaporated to yield the crystalline product.

Generalized Experimental Protocol (Based on Metathesis)

The following is a generalized experimental protocol for the synthesis of lead(II) chlorate via a metathesis reaction. This protocol is based on procedures for synthesizing other metal chlorates and should be adapted and optimized with caution.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium chlorate (NaClO₃)

-

Distilled water

-

Ethanol (B145695) (for washing)

-

Appropriate laboratory glassware (beakers, flasks, graduated cylinders)

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a saturated aqueous solution of lead(II) nitrate.

-

Prepare a saturated aqueous solution of sodium chlorate.

-

-

Reaction:

-

Slowly add the sodium chlorate solution to the lead(II) nitrate solution with constant stirring.

-

-

Crystallization:

-

Gently heat the resulting mixture to aid in the dissolution of the products.

-

Slowly cool the solution to induce the crystallization of the less soluble salt. The success of this step depends on the solubility difference between lead(II) chlorate and sodium nitrate.

-

-

Isolation and Purification:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water, followed by a wash with cold ethanol to aid in drying.

-

Dry the crystals in a desiccator.

-

Yield and Purity: The yield and purity of the final product would need to be determined experimentally. Purity can be assessed through techniques such as titration or spectroscopic analysis.

Visualization of Synthesis Pathways

The logical relationships in the proposed synthesis methods can be visualized using the following diagrams.

Caption: Proposed synthesis pathways for lead(II) chlorate.

Caption: Generalized experimental workflow for metathesis synthesis.

Safety Considerations

-

Toxicity: Lead compounds are highly toxic and can cause severe health issues.[1] Avoid inhalation of dust and any skin contact.

-

Explosion Hazard: Chlorates are powerful oxidizing agents and can form explosive mixtures with combustible materials. Keep away from organic materials, reducing agents, and sources of heat or friction.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All work should be conducted in a well-ventilated fume hood.

Conclusion

References

An In-depth Technical Guide to the Chemical Properties and Hazards of Lead Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and significant hazards associated with lead chlorate (B79027). The information is intended for professionals in research, scientific, and drug development fields who may encounter or handle this compound. All quantitative data is summarized in structured tables for ease of comparison.

Chemical Properties of Lead(II) Chlorate

Lead(II) chlorate, with the chemical formula Pb(ClO₃)₂, is a colorless, deliquescent crystalline solid.[1][2] It is a compound of lead in the +2 oxidation state and the chlorate anion.

Physical and Chemical Properties

A summary of the key physical and chemical properties of lead chlorate is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | Pb(ClO₃)₂ | [3] |

| Molecular Weight | 374.10 g/mol | [1][4] |

| Appearance | Colorless, deliquescent crystals | [1][2] |

| Density | 3.9 g/cm³ | [1][5] |

| Solubility in Water | 151.3 g/100 g of solvent at 18°C | [5] |

| Solubility in Alcohol | Freely soluble | [1][2] |

| Decomposition Temperature | 230°C | [1][2][5] |

Experimental Protocols: Characterization of Properties

1.2.1. Synthesis of Lead(II) Chlorate

A common method for the synthesis of lead(II) chlorate would involve a precipitation reaction. This could be achieved by reacting a soluble lead salt, such as lead(II) nitrate (B79036), with a soluble chlorate, such as sodium chlorate, in an aqueous solution. The less soluble lead chlorate would then precipitate out of the solution.

Illustrative Experimental Protocol (Precipitation Reaction):

-

Prepare a saturated solution of lead(II) nitrate in deionized water.

-

Prepare a saturated solution of sodium chlorate in deionized water.

-

Slowly add the sodium chlorate solution to the lead(II) nitrate solution while stirring continuously.

-

A white precipitate of lead(II) chlorate will form.

-

Continue stirring for a set period to ensure complete precipitation.

-

Filter the precipitate using a Buchner funnel and vacuum filtration.

-

Wash the precipitate with small portions of cold deionized water to remove any unreacted starting materials and soluble byproducts.

-

Dry the purified lead(II) chlorate crystals in a desiccator over a suitable drying agent.

1.2.2. Determination of Solubility

The solubility of lead chlorate as a function of temperature can be determined by preparing saturated solutions at various temperatures and then quantifying the concentration of dissolved lead chlorate.

Illustrative Experimental Protocol (Solubility Curve Determination):

-

Add an excess amount of lead chlorate to a known volume of deionized water in a jacketed beaker connected to a temperature-controlled water bath.

-

Stir the mixture vigorously at a set temperature for a sufficient time to ensure equilibrium is reached and a saturated solution is formed.

-

Once equilibrium is established, stop stirring and allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant liquid using a pre-heated pipette to prevent crystallization upon cooling.

-

Determine the concentration of lead chlorate in the extracted sample using a suitable analytical technique, such as atomic absorption spectroscopy to measure the lead ion concentration or gravimetric analysis by precipitating the lead as an insoluble salt.

-

Repeat this procedure at various temperatures to collect data points for the solubility curve.

-

Plot the solubility (in g/100 g of water) versus temperature (°C).

1.2.3. Thermal Decomposition Analysis

The thermal stability and decomposition products of lead chlorate can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Illustrative Experimental Protocol (TGA/DSC Analysis):

-

Place a small, accurately weighed sample of lead chlorate into an appropriate TGA or DSC sample pan.

-

Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range.

-

In TGA, the mass of the sample is continuously monitored as a function of temperature. A loss in mass indicates decomposition.

-

In DSC, the difference in heat flow between the sample and a reference is measured. Exothermic or endothermic peaks indicate thermal events such as decomposition.

-

The gaseous decomposition products can be identified by coupling the TGA instrument to a mass spectrometer or a Fourier-transform infrared spectrometer. Based on the decomposition of other metal chlorates, the expected products upon heating are lead(II) chloride and oxygen gas.[6]

Hazards of Lead(II) Chlorate

Lead chlorate is a hazardous substance due to its toxicity and its properties as a strong oxidizing agent. Much of the detailed hazard information available is for the closely related compound, lead perchlorate, which shares similar toxicological and reactive properties.

Toxicological Hazards

Lead and its compounds are well-documented toxins. The primary hazards are summarized in Table 2.

| Hazard Category | Description | Source |

| Acute Toxicity | Harmful if swallowed or inhaled. | [1] |

| Chronic Toxicity | Lead is a cumulative poison that can affect the nervous system, blood system, and kidneys. | |

| Neurotoxicity | Lead is a potent neurotoxin, particularly harmful to the developing nervous system of children. It can cause irreversible neurological damage, leading to learning disabilities, behavioral problems, and reduced IQ.[7][8] | [4][7][8] |

| Carcinogenicity | Lead and inorganic lead compounds are classified as probable human carcinogens. | [9] |

| Reproductive Toxicity | May damage fertility or the unborn child. |

2.1.1. Mechanisms of Toxicity and Signaling Pathways

Lead exerts its toxic effects through several mechanisms at the cellular and molecular level. A key mechanism is its ability to mimic and interfere with the biological functions of essential cations, particularly calcium (Ca²⁺).[10][11]

Interference with Calcium Signaling: Lead's ionic radius and charge are similar to that of calcium, allowing it to bind to and alter the function of numerous calcium-dependent proteins and signaling pathways. This interference can disrupt neurotransmitter release, enzyme regulation, and second messenger systems.[10][11]

Caption: Lead's interference with presynaptic calcium channels and signaling.

Activation of MAPK Signaling Pathway: Studies have shown that lead exposure can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This can contribute to oxidative stress and inflammation, underlying mechanisms for some of lead's toxic effects.

Caption: Simplified diagram of lead-induced activation of the p38 MAPK pathway.

Fire and Explosion Hazards

Lead chlorate is a strong oxidizing agent. This property is the basis for its significant fire and explosion hazards, which are summarized in Table 3.

| Hazard Category | Description | Source |

| Oxidizing Properties | As a chlorate, it can initiate or accelerate the combustion of other materials. | [12] |

| Reactivity with Reducing Agents | Can form explosive mixtures with reducing agents, powdered metals, sulfur, and finely divided organic or combustible materials.[13][14] These mixtures can be sensitive to shock, friction, or heat. | [13][14] |

| Thermal Decomposition | Decomposes upon heating, which can be violent if initiated rapidly or in a confined space. | [1][2][5] |

2.2.1. Incompatibility and Reactivity

Lead chlorate is incompatible with a wide range of substances. Contact with these materials should be strictly avoided.

Logical Relationship of Incompatibilities:

Caption: Incompatible materials with lead chlorate leading to fire or explosion.

Environmental Hazards

Lead and its compounds are persistent environmental pollutants.

-

Aquatic Toxicity: Lead compounds are very toxic to aquatic life with long-lasting effects.[12]

-

Soil Contamination: Lead can bind to soil particles and persist in the environment, potentially contaminating groundwater and entering the food chain.[15]

Handling and Storage

Given its hazardous nature, strict safety protocols must be followed when handling and storing lead chlorate.

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid the formation of dust.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with incompatible materials.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep in a tightly closed container.

-

Store away from combustible materials and reducing agents.

-

Conclusion

Lead(II) chlorate is a hazardous inorganic compound that requires careful handling due to its high toxicity and strong oxidizing properties. Its ability to interfere with critical biological signaling pathways, such as calcium-mediated processes and the MAPK pathway, underscores its significant health risks. Researchers and professionals must adhere to stringent safety measures to mitigate the risks of exposure and prevent the creation of potentially explosive mixtures. A thorough understanding of its chemical properties and hazards is essential for its safe use in any research or developmental context.

References

- 1. Biochemical and Molecular Bases of Lead-Induced Toxicity in Mammalian Systems and Possible Mitigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lead [seventransistorlabs.com]

- 3. Lead and Calcium – Lead Poisoning [sites.tufts.edu]

- 4. MAPK pathway activation by chronic lead-exposure increases vascular reactivity through oxidative stress/cyclooxygenase-2-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Neurobiology of Lead (Pb2+): Effects on Synaptic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. edu.rsc.org [edu.rsc.org]

- 10. Mechanisms of lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. srd.nist.gov [srd.nist.gov]

- 12. hillbrothers.com [hillbrothers.com]

- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 14. ehs.utk.edu [ehs.utk.edu]

- 15. sciencemadness.org [sciencemadness.org]

Unveiling the Crystal Architecture of Lead(II) Chlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the crystal structure of lead(II) chlorate (B79027), Pb(ClO₃)₂. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the solid-state properties of this compound. This document summarizes key crystallographic data, outlines a detailed experimental protocol for its synthesis, and presents a logical workflow for its characterization.

Crystallographic Data

Lead(II) chlorate crystallizes in the orthorhombic space group Fdd2.[1][2] The crystal structure is a three-dimensional network. In this structure, the lead (Pb) atom is bonded to eight oxygen (O) atoms, exhibiting an 8-coordinate geometry. The Pb-O bond distances range from 2.62 to 2.77 Å. The chlorine (Cl) atom is bonded to three oxygen atoms in a trigonal non-coplanar geometry.[1]

The key crystallographic data for lead(II) chlorate are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Chemical Formula | Pb(ClO₃)₂ |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Space Group Number | 43 |

| a | 7.68 Å |

| b | 11.83 Å |

| c | 13.45 Å |

| α, β, γ | 90° |

| Unit Cell Volume | 1220.65 ų |

| Density (calculated) | 4.24 g/cm³ |

Table 1: Crystallographic Data for Lead(II) Chlorate.[2][3]

Atomic Coordinates:

The fractional atomic coordinates for the atoms in the conventional unit cell are provided below.

| Atom | Wyckoff Symbol | x | y | z |

| Pb | 8a | 0.9997 | 0.2500 | 0.7500 |

| Cl | 16b | 0.0597 | 0.4493 | 0.2298 |

| O1 | 16b | 0.6198 | 0.5323 | 0.8071 |

| O2 | 16b | 0.2673 | 0.2278 | 0.8921 |

| O3 | 16b | 0.2115 | 0.3800 | 0.2026 |

Table 2: Fractional Atomic Coordinates for Lead(II) Chlorate.[3]

Experimental Protocols

A detailed experimental protocol for the synthesis and crystallization of lead(II) chlorate is outlined below. This procedure is based on a metathesis (double displacement) reaction, which is a common method for preparing insoluble or moderately soluble salts.

Synthesis of Lead(II) Chlorate via Metathesis Reaction:

Materials:

-

Lead(II) acetate (B1210297) trihydrate (Pb(CH₃COO)₂·3H₂O)

-

Sodium chlorate (NaClO₃)

-

Deionized water

-

Glacial acetic acid

Equipment:

-

250 mL beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve 15 g of lead(II) acetate trihydrate in 100 mL of deionized water in a 250 mL beaker. To prevent the formation of basic lead salts, add a few drops of glacial acetic acid to make the solution faintly acidic.

-

In a separate 250 mL beaker, prepare a concentrated solution of sodium chlorate by dissolving it in a minimal amount of warm deionized water.

-

-

Precipitation:

-

While stirring the lead(II) acetate solution, slowly add the concentrated sodium chlorate solution.

-

A white precipitate of lead(II) chlorate will form due to its lower solubility.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

-

Isolation and Washing:

-

Isolate the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with small portions of cold deionized water to remove any soluble impurities.

-

Follow with a wash using ethanol to facilitate drying.

-

-

Recrystallization (for crystal growth):

-

Transfer the crude lead(II) chlorate to a beaker containing a minimal amount of hot deionized water to dissolve the solid completely. Lead(II) chlorate is more soluble in hot water.

-

Allow the solution to cool slowly to room temperature. Colorless crystals of lead(II) chlorate will form.

-

For larger crystals, further slow the cooling process by placing the beaker in an insulated container.

-

-

Drying:

-

Collect the crystals by vacuum filtration.

-

Dry the purified crystals in a drying oven at a temperature below its decomposition point of 230°C. A temperature of 80-100°C is recommended.

-

Visualizations

Experimental Workflow for Synthesis and Characterization of Lead(II) Chlorate:

Logical Relationship of Crystallographic Parameters:

References

An In-depth Technical Guide to Lead(II) Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of lead(II) chlorate (B79027), including its molecular formula and weight. It also outlines a general synthesis pathway, its thermal decomposition, and relevant safety and handling protocols.

Core Properties of Lead(II) Chlorate

Lead(II) chlorate is an inorganic compound with the chemical formula Pb(ClO₃)₂. It is a white, crystalline solid that is highly soluble in water.

Table 1: Molecular and Physical Properties of Lead(II) Chlorate

| Property | Value |

| Molecular Formula | Pb(ClO₃)₂[1] |

| Molecular Weight | Approximately 374.10 g/mol |

| Appearance | White crystalline solid[2] |

| Solubility in Water | Highly soluble[2] |

| Decomposition Temperature | Decomposes upon heating[2] |

Synthesis of Lead(II) Chlorate

Reaction: PbCO₃(s) + 2HClO₃(aq) → Pb(ClO₃)₂(aq) + H₂O(l) + CO₂(g)[3][4][5][6]

Experimental Workflow: General Synthesis of Lead(II) Chlorate

References

- 1. Lead chlorate | Cl2O6Pb | CID 11675176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpmcproducer.com [hpmcproducer.com]

- 3. PbCO3 + 2 HCl → PbCl2 + CO2 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 4. gauthmath.com [gauthmath.com]

- 5. gauthmath.com [gauthmath.com]

- 6. Easyelimu [easyelimu.com]

An In-depth Technical Guide on the Thermal Decomposition of Lead(II) Chlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) chlorate (B79027), Pb(ClO₃)₂, is a strong oxidizing agent and an energetic material. Its thermal decomposition is a complex process involving multiple stages and the formation of various solid and gaseous products. Understanding the thermal behavior of lead(II) chlorate is crucial for its safe handling, storage, and potential applications. This guide provides a comprehensive overview of the thermal decomposition of lead(II) chlorate, including its reaction pathways, and detailed experimental protocols for its analysis. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams.

Introduction

Lead(II) chlorate is a white, crystalline solid that is highly soluble in water.[1] Like other metal chlorates, it is thermally unstable and can decompose exothermically, releasing a significant amount of energy.[1] The decomposition of metal chlorates generally proceeds via the formation of the corresponding metal chloride and oxygen gas.[2][3] However, the decomposition of lead(II) chlorate is noted to be more complex, with evidence suggesting parallel reaction pathways and the formation of lead oxides in addition to lead chloride.[4] This guide synthesizes the available information to provide a detailed understanding of this process.

Thermal Decomposition Pathway

The thermal decomposition of lead(II) chlorate is reported to be intricate, occurring in four discernible stages between 194°C and 216°C.[4] Notably, unlike many other chlorates, the formation of lead(II) perchlorate (B79767) as an intermediate is not observed.[4] The decomposition is believed to proceed through two primary, parallel reactions. The major solid residue is lead(IV) oxide (PbO₂), with a smaller amount of lead(II) chloride (PbCl₂) also being formed.[4]

The proposed parallel reactions are:

Reaction 1 (Minor Pathway): Pb(ClO₃)₂(s) → PbCl₂(s) + 3O₂(g)[4]

Reaction 2 (Major Pathway): Pb(ClO₃)₂(s) → PbO₂(s) + 2ClO₂(g) (followed by 2ClO₂(g) → Cl₂(g) + 2O₂(g))[4]

The second reaction is reported to be approximately seven times faster than the first.[4]

Logical Flow of Decomposition

References

The Solubility of Lead(II) Chlorate in Water and Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead(II) chlorate (B79027) (Pb(ClO₃)₂). Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes the known solubility values and presents a detailed experimental protocol for the systematic determination of lead chlorate's solubility in aqueous and alcoholic solutions. This guide is intended to serve as a foundational resource for laboratory professionals requiring this data for their research and development activities.

Introduction

Lead(II) chlorate is a colorless, deliquescent crystalline solid.[1] Its high solubility in water and polar organic solvents is a key characteristic. Understanding the precise solubility of this compound under various conditions is crucial for a range of applications, from chemical synthesis to materials science. This document outlines the current state of knowledge regarding its solubility and provides the necessary methodology to expand upon this knowledge base.

Quantitative Solubility Data

The available quantitative data for the solubility of lead(II) chlorate is limited. The following tables summarize the known values.

Solubility in Water

| Temperature (°C) | Solubility ( g/100 g of Solvent) | Reference |

| 18 | 151.3 | [2] |

Note: One source provides a range of 151.3–440 g/100g of solution at 18°C, which may indicate variability based on experimental conditions or refer to different hydrates of the salt.[1]

Solubility in Alcohols

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the solubility of lead(II) chlorate in various solvents and at different temperatures. This method is based on the principle of determining the saturation temperature for a solution of known concentration.

Materials and Equipment

-

Lead(II) chlorate (reagent grade)

-

Solvent (e.g., deionized water, absolute ethanol, methanol)

-

Analytical balance (± 0.001 g)

-

Calibrated digital thermometer (± 0.1 °C)

-

Jacketed glass reaction vessel with a magnetic stirrer and heating/cooling circulator

-

Burette or calibrated pipette for accurate solvent dispensing

-

Light source and a means of blackening the background to observe crystallization

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure

-

Preparation of the Sample:

-

Accurately weigh approximately 5-10 g of lead(II) chlorate and transfer it to the jacketed glass reaction vessel. Record the exact mass.

-

Add a precise volume (e.g., 5.00 mL) of the chosen solvent to the vessel using a burette or calibrated pipette.

-

-

Dissolution:

-

Begin stirring the mixture at a constant rate to ensure homogeneity.

-

Heat the solution using the heating/cooling circulator until all the lead(II) chlorate has completely dissolved. An initial temperature of around 80°C is recommended.

-

-

Determination of Saturation Temperature:

-

Once a clear solution is obtained, begin to cool the solution slowly, at a rate of approximately 1-2 °C per minute.

-

Continuously observe the solution against a dark background with a light source.

-

The saturation temperature is the temperature at which the first stable crystals appear. Record this temperature to the nearest 0.1 °C.

-

-

Generation of a Solubility Curve:

-

To obtain solubility data at different temperatures, add a further precise increment of the solvent (e.g., 1.00 mL) to the same sample.

-

Repeat steps 2 and 3. The new, more dilute solution will have a lower saturation temperature.

-

Repeat this process for several additions of the solvent to generate a series of data points (concentration vs. saturation temperature).

-

-

Data Analysis:

-

For each data point, calculate the concentration of lead(II) chlorate in grams per 100 g of solvent.

-

Plot the calculated solubilities (y-axis) against the corresponding saturation temperatures (x-axis) to construct a solubility curve.

-

Confirmatory Analysis (Optional)

To confirm the accuracy of a point on the solubility curve, a saturated solution can be prepared at a constant temperature.

-

Add an excess of lead(II) chlorate to the solvent in the jacketed vessel and maintain a constant temperature with the circulator.

-

Stir the solution for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Stop the stirring and allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant.

-

Determine the concentration of lead in the supernatant using an appropriate analytical method, such as Flame Atomic Absorption Spectrometry (FAAS) or titration with a standard solution of potassium chromate.

-

Calculate the mass of lead(II) chlorate in the extracted volume to confirm the solubility at that temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the solubility curve.

Caption: Workflow for determining the solubility curve of lead chlorate.

Factors Influencing Solubility

The solubility of an ionic salt like lead(II) chlorate is governed by several key factors, as depicted in the diagram below.

Caption: Key factors that determine the solubility of lead chlorate.

References

An In-depth Technical Guide to Lead(II) Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lead(II) Chlorate (B79027), including its chemical identity, physical and chemical properties, and toxicological information. While specific applications in drug development are not well-documented, this guide addresses the broader context of lead compounds in toxicology and laboratory safety.

Chemical Identification

| Identifier | Value |

| IUPAC Name | lead(2+) dichlorate[1] |

| CAS Number | 10294-47-0[2] |

| Synonyms | Lead dichlorate, Chloric acid, lead(2+) salt[1] |

| Molecular Formula | Pb(ClO₃)₂ |

| Molecular Weight | 374.10 g/mol [3] |

Physicochemical Properties

A summary of the known quantitative data for Lead(II) Chlorate is presented below.

| Property | Value | Reference |

| Appearance | Colorless hygroscopic crystals | [2] |

| Density | 3.9 g/cm³ | [4] |

| Decomposition Temperature | 230 °C | [4] |

| Solubility in Water | 151.3 g/100 g of solution at 18 °C | [4] |

| Solubility in Ethanol | Soluble | [4] |

Experimental Protocols

3.1. Synthesis of Lead(II) Chlorate (Generalized Method)

Materials:

-

Lead(II) oxide (PbO) or Lead(II) carbonate (PbCO₃)

-

Chloric acid (HClO₃) solution (handle with extreme caution)

-

Distilled water

-

Crystallizing dish

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven or desiccator

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of Lead(II) oxide or Lead(II) carbonate to a stirred solution of chloric acid. The reaction with carbonate will produce carbon dioxide gas.

-

PbO + 2HClO₃ → Pb(ClO₃)₂ + H₂O

-

PbCO₃ + 2HClO₃ → Pb(ClO₃)₂ + H₂O + CO₂

-

-

Continue stirring until the reaction is complete. The endpoint may be indicated by the cessation of gas evolution (for the carbonate reaction) or the complete dissolution of the solid.

-

Gently heat the solution to concentrate it, being careful to avoid boiling, which could decompose the chlorate.

-

Allow the concentrated solution to cool slowly in a crystallizing dish to form crystals of Lead(II) Chlorate.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the crystals in a drying oven at a low temperature or in a desiccator to obtain the final product.

3.2. Laboratory Safety and Handling for Lead Compounds

Working with lead compounds requires strict adherence to safety protocols due to their toxicity.

-

Engineering Controls: All work with lead compounds should be conducted in a certified chemical fume hood to prevent inhalation of dust or fumes.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices:

-

Avoid eating, drinking, or applying cosmetics in the laboratory.

-

Wash hands thoroughly with soap and water after handling lead compounds and before leaving the laboratory.[5]

-

-

Waste Disposal: All lead-containing waste must be collected in properly labeled, sealed containers and disposed of as hazardous waste according to institutional and regulatory guidelines.[5]

-

Spill Cleanup: In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up hazardous materials. Use a spill kit containing appropriate absorbent materials. Do not dry sweep lead-containing powders.[6]

Toxicological Information and Signaling Pathways

Lead is a well-known toxicant that can affect multiple organ systems. The toxicity of lead compounds, including lead chlorate, is primarily attributed to the lead(II) ion. Lead can interfere with various biological processes by mimicking essential divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺).[7][8]

4.1. General Mechanism of Lead Toxicity

The diagram below illustrates the primary mechanisms of lead-induced toxicity at a cellular level. Lead exposure can lead to oxidative stress through the generation of reactive oxygen species (ROS) and the depletion of endogenous antioxidants.[8][9] Furthermore, lead directly inhibits the enzyme δ-aminolevulinic acid dehydratase (ALAD), a critical enzyme in the heme synthesis pathway.[7] This inhibition leads to the accumulation of its substrate, δ-aminolevulinic acid (ALA), which itself can be neurotoxic.[7]

Relevance in Drug Development

The term "lead compound" in drug discovery refers to a chemical entity that shows promising biological activity and serves as a starting point for developing a new drug.[1][10] It is important to distinguish this from compounds containing the element lead. Due to the inherent toxicity of lead, inorganic lead compounds like lead chlorate are generally not considered viable candidates for therapeutic drug development.

The primary relevance of understanding lead chlorate and other lead compounds for drug development professionals lies in the realm of toxicology and safety assessment. Should a potential drug candidate have the ability to interact with or mobilize lead within the body, its toxicological profile would need to be thoroughly evaluated.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Lead chlorate. | 10294-47-0 [chemicalbook.com]

- 3. Lead chlorate | Cl2O6Pb | CID 11675176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lead chlorate [chemister.ru]

- 5. research.arizona.edu [research.arizona.edu]

- 6. depts.washington.edu [depts.washington.edu]

- 7. Pathways – Lead Poisoning [sites.tufts.edu]

- 8. Toxicity of lead: A review with recent updates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotoxic Effects and Biomarkers of Lead Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lead compound - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physical Characteristics of Lead(II) Chlorate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of lead(II) chlorate (B79027) (Pb(ClO₃)₂) crystals. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics. This document details the synthesis, crystallization, and physical properties of lead(II) chlorate, supported by experimental protocols and quantitative data.

Physical and Chemical Properties of Lead(II) Chlorate

Lead(II) chlorate is an inorganic compound with the formula Pb(ClO₃)₂. It presents as a white, crystalline solid. The crystals are known to be colorless, deliquescent, and hygroscopic, readily absorbing moisture from the air.[1][2] The crystalline structure of lead(II) chlorate is monoclinic.

A summary of the key quantitative data for lead(II) chlorate is presented in Table 1.

| Property | Value | References |

| Molecular Formula | Pb(ClO₃)₂ | [3] |

| Molar Mass | 374.10 g/mol | |

| Appearance | Colorless, deliquescent crystals | [1] |

| Crystal System | Monoclinic | |

| Density | 3.9 g/cm³ | [1] |

| Decomposition Temperature | 230 °C | [1] |

| Solubility in Water | 151.3 g/100 g of water at 18 °C | |

| Solubility in Ethanol | Soluble |

Table 1: Quantitative Physicochemical Data for Lead(II) Chlorate

Experimental Protocols

Synthesis of Lead(II) Chlorate via Reaction of Lead(II) Carbonate with Chloric Acid

This protocol outlines the synthesis of lead(II) chlorate through the reaction of lead(II) carbonate with chloric acid. This method is based on the general principle of reacting a metal carbonate with an acid to produce a salt, water, and carbon dioxide.

Materials:

-

Lead(II) carbonate (PbCO₃)

-

Chloric acid (HClO₃), ~20% solution

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate with magnetic stirrer

-

pH indicator strips

-

Filter paper

-

Funnel

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, carefully measure a specific molar quantity of lead(II) carbonate and place it in a beaker.

-

Acid Addition: Slowly add a stoichiometric amount of ~20% chloric acid solution to the beaker containing the lead(II) carbonate while continuously stirring with a magnetic stirrer. The reaction will produce lead(II) chlorate, water, and carbon dioxide gas, evidenced by effervescence. The balanced chemical equation for this reaction is:

PbCO₃(s) + 2HClO₃(aq) → Pb(ClO₃)₂(aq) + H₂O(l) + CO₂(g)

-

Reaction Completion: Continue adding chloric acid until the effervescence ceases, indicating that all the lead(II) carbonate has reacted. Gently heat the solution to approximately 50-60°C to ensure the completion of the reaction and to dissolve the lead(II) chlorate product.

-

Neutralization: Test the pH of the resulting solution. If it is acidic, carefully add small portions of lead(II) carbonate until the solution is neutral (pH ~7) to ensure no excess acid remains.

-

Filtration: Filter the warm solution through a pre-weighed filter paper to remove any unreacted lead(II) carbonate or other solid impurities. The resulting clear filtrate is an aqueous solution of lead(II) chlorate.

Crystallization of Lead(II) Chlorate by Slow Evaporation

This protocol describes the process of obtaining pure lead(II) chlorate crystals from the aqueous solution prepared in the synthesis step.

Materials:

-

Aqueous solution of lead(II) chlorate

-

Crystallizing dish

-

Watch glass

-

Desiccator

Procedure:

-

Concentration: Gently heat the lead(II) chlorate solution in a crystallizing dish to evaporate some of the water and create a saturated solution. Avoid boiling the solution to prevent decomposition.

-

Cooling and Crystallization: Cover the crystallizing dish with a watch glass, leaving a small opening to allow for slow evaporation. Allow the solution to cool slowly to room temperature. As the solution cools and the solvent evaporates, the solubility of lead(II) chlorate will decrease, leading to the formation of crystals.

-

Crystal Growth: For the growth of larger, well-defined crystals, the cooling process should be as slow as possible. The dish can be placed in a location with minimal temperature fluctuations.

-

Isolation and Drying: Once a significant amount of crystals has formed, carefully decant the mother liquor. The crystals can be washed with a small amount of ice-cold distilled water to remove any remaining impurities. The isolated crystals should then be dried in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to prevent them from absorbing atmospheric moisture due to their deliquescent nature.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key stages in the synthesis and characterization of lead(II) chlorate crystals.

References

An In-depth Technical Guide to the Hygroscopic Nature of Lead Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic and deliquescent properties of lead chlorate (B79027) (Pb(ClO₃)₂). Due to the limited availability of specific quantitative hygroscopicity data for lead chlorate in publicly accessible literature, this document focuses on its known characteristics, outlines detailed experimental protocols for determining such properties, and presents a plausible synthesis method. To provide a valuable comparative reference for researchers, a summary of the hygroscopic properties of analogous metal chlorates and perchlorates is included.

Physicochemical Properties of Lead Chlorate

Lead chlorate is a colorless, crystalline solid.[1] It is recognized for its deliquescent nature, meaning it has a strong affinity for atmospheric moisture and will absorb enough water to dissolve and form a liquid solution.[1] This inherent hygroscopicity is a critical consideration for its handling, storage, and application in various scientific and industrial fields. The compound is highly soluble in water and freely soluble in alcohol.[1]

Table 1: Physicochemical Properties of Lead(II) Chlorate

| Property | Value | Reference |

| Chemical Formula | Pb(ClO₃)₂ | [2] |

| Molecular Weight | 374.10 g/mol | [1] |

| Appearance | Colorless, deliquescent crystals | [1] |

| Solubility in Water | Soluble in 0.7 parts water | [1] |

| Solubility in Alcohol | Freely soluble | [1] |

Understanding Hygroscopicity and Deliquescence

Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment. Deliquescence is an extreme form of hygroscopicity where a solid substance absorbs moisture from the atmosphere until it dissolves and forms a solution. The critical relative humidity at which this occurs is known as the Deliquescence Relative Humidity (DRH).

Experimental Protocol for Determining Hygroscopicity

The following is a generalized protocol for determining the hygroscopic properties of a salt like lead chlorate using the gravimetric method with controlled humidity environments. This method is widely applicable for inorganic salts.[3]

Objective: To determine the Deliquescence Relative Humidity (DRH) of lead chlorate.

Materials:

-

Lead Chlorate sample

-

Analytical balance (accurate to at least 0.1 mg)

-

Several desiccators

-

Saturated salt solutions to maintain specific relative humidities (e.g., potassium chloride, barium chloride dihydrate, potassium sulfate)

-

Shallow weighing dishes (e.g., watch glasses)

-

Spatula

-

Controlled temperature environment (e.g., an incubator or a constant temperature room set to 25°C ± 2°C)

Procedure:

-

Preparation of Controlled Humidity Environments:

-

Prepare saturated solutions of various salts in sealed desiccators. A surplus of the solid salt should be present to ensure saturation.[3]

-

Allow the desiccators to equilibrate for at least 24 hours in the controlled temperature environment.

-

-

Sample Preparation:

-

Dry the lead chlorate sample to a constant weight in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) or in a vacuum oven at a suitable temperature below its decomposition point.

-

Accurately weigh approximately 1-2 g of the dried lead chlorate into a pre-weighed shallow weighing dish. Record the initial mass.

-

-

Exposure to Controlled Humidity:

-

Place the weighing dishes with the lead chlorate samples into the desiccators with the different saturated salt solutions.

-

Store the sealed desiccators in the controlled temperature environment.

-

-

Gravimetric Analysis:

-

At regular time intervals (e.g., 24, 48, 72 hours), remove the weighing dishes from the desiccators and quickly weigh them on the analytical balance.

-

Record the mass at each time point.

-

Continue this process until the mass of the samples becomes constant, indicating that equilibrium with the surrounding atmosphere has been reached.

-

-

Data Analysis:

-

Calculate the percentage change in mass for each sample at each relative humidity.

-

Plot the equilibrium percentage mass change as a function of the relative humidity.

-

The DRH is the relative humidity at which a sharp increase in mass is observed, indicating the transition from a solid to a liquid state.

-

Plausible Synthesis of Lead Chlorate

A common method for the synthesis of metal chlorates is through the electrolysis of a corresponding metal chloride solution. Alternatively, a metathesis reaction can be employed.

Metathesis Reaction:

This method involves the reaction of a soluble lead salt with a soluble chlorate salt.

Reaction: Pb(NO₃)₂(aq) + 2 NaClO₃(aq) → Pb(ClO₃)₂(s) + 2 NaNO₃(aq)

Procedure:

-

Prepare a concentrated aqueous solution of lead(II) nitrate (B79036).

-

Prepare a concentrated aqueous solution of sodium chlorate.

-

Slowly add the sodium chlorate solution to the lead(II) nitrate solution with constant stirring.

-

Lead chlorate, being less soluble than the other potential products under specific conditions, may precipitate out of the solution.

-

The resulting precipitate can be collected by filtration, washed with a small amount of cold deionized water to remove impurities, and then dried carefully in a desiccator.

Comparative Hygroscopicity of Analogous Compounds

While specific quantitative data for lead chlorate is scarce, examining the hygroscopic properties of other metal chlorates and perchlorates can provide valuable context for researchers. Perchlorates, in general, tend to be highly hygroscopic.

Table 2: Deliquescence Relative Humidity (DRH) of Selected Chlorates and Perchlorates at Room Temperature

| Compound | Chemical Formula | Deliquescence Relative Humidity (DRH) | Reference |

| Magnesium Perchlorate (B79767) Hydrate | Mg(ClO₄)₂·6H₂O | ~40.5 - 42.8% (at 278-303 K) | [4][5] |

| Calcium Perchlorate Hydrate | Ca(ClO₄)₂·4H₂O | ~15.5 - 18.5% (at 278-303 K) | [4][5] |

| Sodium Perchlorate | NaClO₄ | Varies with temperature | [6] |

| Potassium Perchlorate | KClO₄ | >95% | [4] |

Note: The DRH of salts can be temperature-dependent.[4]

Conclusion

References

An In-depth Technical Guide to the Hazards and Toxicity of Lead Chlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead chlorate (B79027) (Pb(ClO₃)₂) is a highly hazardous inorganic compound, presenting significant risks due to its combined toxicological properties and its nature as a strong oxidizing agent. This guide provides a comprehensive overview of the hazards and toxicity of lead chlorate, with a focus on the underlying mechanisms of action of its constituent ions, lead (Pb²⁺) and chlorate (ClO₃⁻). It is intended to serve as a technical resource for professionals in research and drug development who may encounter or need to assess the risks associated with this and similar compounds. This document summarizes key toxicological data, outlines detailed experimental protocols for assessing its hazardous properties, and visualizes the primary signaling pathways affected by its components.

Physicochemical and Hazardous Properties

Lead chlorate is a colorless, crystalline solid that is highly soluble in water. As a chlorate salt, it is a powerful oxidizing agent and poses a significant fire and explosion risk, especially when in contact with organic materials, reducing agents, or upon heating.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | Pb(ClO₃)₂ |

| Molecular Weight | 374.11 g/mol |

| Appearance | Colorless crystals |

| Solubility | Highly soluble in water |

| Decomposition | Decomposes upon heating, releasing oxygen and toxic fumes. |

Hazardous Identification

-

Oxidizing Agent: Strong oxidizer that can initiate or accelerate the combustion of other materials.

-

Explosive Hazard: Mixtures with combustible materials can be explosive.

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Chronic Toxicity: Cumulative poison with severe long-term health effects.

-

Carcinogenicity: Lead and its compounds are classified as probable human carcinogens.

-

Reproductive Toxicity: Known to cause reproductive harm and developmental issues.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Toxicological Data

No specific LD₅₀ or LC₅₀ values for lead chlorate have been found in the available literature. However, the toxicity can be inferred from data on its constituent ions and related soluble lead salts. The primary routes of exposure are ingestion and inhalation.

Acute Toxicity Estimates

The following table summarizes acute toxicity data for compounds related to lead chlorate. These values should be used as estimates for risk assessment.

| Compound | Route | Species | LD₅₀ / LC₅₀ |

| Sodium Chlorate | Oral | Rat | 1200 mg/kg |

| Lead Acetate | Oral | Rat | 4665 mg/kg |

| Lead Nitrate | Oral | Rat | ~500 mg/kg (ATE) |

| Lead Chloride | Oral | Rat | >1947 mg/kg |

ATE: Acute Toxicity Estimate

Mechanisms of Toxicity

The toxicity of lead chlorate is a composite of the distinct toxicological profiles of the lead (Pb²⁺) cation and the chlorate (ClO₃⁻) anion.

Lead (Pb²⁺) Toxicity

Lead is a systemic toxicant that affects multiple organ systems, with the nervous system being particularly vulnerable.

Lead's ionic radius and charge allow it to mimic calcium (Ca²⁺), a critical second messenger in numerous cellular processes. This ionic mimicry leads to the disruption of calcium-dependent signaling pathways.

-

Neurotransmitter Release: Lead interferes with the release of neurotransmitters by competing with calcium for binding sites on key regulatory proteins such as calmodulin and protein kinase C (PKC).[1]

-

Enzyme Inhibition: It can replace calcium in various enzymes, leading to their dysfunction.

-

Signaling Cascade Disruption: Lead has been shown to affect the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and cyclic AMP response element-binding protein (CREB) signaling pathways, which are crucial for learning and memory.

Lead promotes the generation of reactive oxygen species (ROS), leading to cellular damage.

-

Enzyme Inhibition: Lead's high affinity for sulfhydryl groups results in the inhibition of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.

-

Lipid Peroxidation: Increased ROS levels lead to the peroxidation of lipids in cell membranes, compromising their integrity.

Chlorate (ClO₃⁻) Toxicity

The primary toxic effect of the chlorate ion is the induction of methemoglobinemia.

Chlorate is a potent oxidizing agent that can oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways disrupted by lead.

Caption: Disruption of Calcium-Dependent Neurotransmitter Release by Lead.

Caption: Induction of Oxidative Stress by Lead.

Experimental Workflow

The following diagram illustrates a logical workflow for the hazard and toxicity assessment of a compound like lead chlorate, based on standard testing guidelines.

Caption: Experimental Workflow for Hazard and Toxicity Assessment.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the toxicity of lead chlorate.

Ames Test for Mutagenicity

This protocol is adapted from the standard Ames test procedure to assess the mutagenic potential of a chemical.

-

Objective: To determine if lead chlorate can cause mutations in the DNA of Salmonella typhimurium tester strains.

-

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100) requiring histidine for growth.

-

Minimal glucose agar (B569324) plates.

-

Top agar.

-

Histidine/biotin solution.

-

Lead chlorate solutions of varying concentrations.

-

Positive and negative controls.

-

S9 fraction (for metabolic activation).

-

-

Procedure:

-

Prepare overnight cultures of the S. typhimurium strains.

-

To sterile tubes containing molten top agar, add the bacterial culture, histidine/biotin solution, and either the lead chlorate solution or a control. For experiments with metabolic activation, add the S9 fraction.

-

Pour the mixture onto minimal glucose agar plates and allow it to solidify.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

-

Interpretation: A significant increase in the number of revertant colonies on the plates treated with lead chlorate compared to the negative control indicates a mutagenic potential.

Acute Oral Toxicity (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.

-

Objective: To determine the acute toxicity of lead chlorate after oral administration.

-

Animals: Healthy, young adult rats of a single sex (typically females).

-

Procedure:

-

Fast the animals overnight prior to dosing.

-

Administer a single oral dose of lead chlorate to a group of three rats using a gavage needle. The starting dose is selected based on available information (e.g., 300 mg/kg).

-

Observe the animals closely for signs of toxicity for the first few hours and then periodically for 14 days. Record mortality, clinical signs, and body weight changes.

-

Based on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down.

-

The test is complete when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose level.

-

-

Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category.

In Vitro Methemoglobin Formation Assay

This protocol is designed to assess the potential of a substance to induce methemoglobin formation in red blood cells.

-

Objective: To determine if lead chlorate induces the formation of methemoglobin in vitro.

-

Materials:

-

Freshly collected red blood cells (RBCs).

-

Phosphate-buffered saline (PBS).

-

Lead chlorate solutions of varying concentrations.

-

Spectrophotometer.

-

-

Procedure:

-

Wash the RBCs with PBS to remove plasma and buffy coat.

-

Prepare a suspension of RBCs in PBS.

-

Incubate the RBC suspension with different concentrations of lead chlorate at 37°C for a set period (e.g., 1-4 hours).

-

At the end of the incubation, lyse the RBCs.

-

Measure the absorbance of the lysate at specific wavelengths to determine the percentage of methemoglobin.

-

-

Interpretation: An increase in the percentage of methemoglobin in the lead chlorate-treated samples compared to the control indicates an induction of methemoglobinemia.

Conclusion

Lead chlorate is a substance of high concern due to its combined properties as a strong oxidizing agent and a source of systemic toxicity from both lead and chlorate ions. The lead component poses a significant threat to the nervous system through the disruption of calcium signaling and induction of oxidative stress, with long-term consequences including neurodevelopmental and neurodegenerative effects. The chlorate component presents an acute risk of methemoglobinemia, leading to tissue hypoxia.

Given its hazardous nature, strict adherence to safety protocols is imperative when handling lead chlorate. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of its hazards and toxicity. A thorough understanding of its mechanisms of action is crucial for the development of appropriate risk mitigation strategies and for the broader context of drug development and chemical safety assessment. Further research is warranted to determine a specific LD₅₀ for lead chlorate and to further elucidate the complex interactions of its constituent ions in biological systems.

References

An In-depth Technical Guide to the Thermal Decomposition of Lead(II) Chlorate

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Decomposition Pathway

The thermal decomposition of metal chlorates is a well-understood process in inorganic chemistry. When heated, these compounds typically break down to form the corresponding metal chloride and evolve oxygen gas. Lead(II) chlorate (B79027) follows this general decomposition pattern. The primary reaction involves the breakdown of the chlorate ions (ClO₃⁻) into chloride ions (Cl⁻) and oxygen molecules (O₂).

The overall balanced chemical equation for the thermal decomposition of lead(II) chlorate is:

Pb(ClO₃)₂(s) → PbCl₂(s) + 3O₂(g)

This reaction is an oxidation-reduction process where the chlorine in the chlorate ion is reduced, and the oxygen is oxidized.

Logical Relationship of Decomposition

The decomposition can be visualized as a direct conversion of the reactant to its stable solid and gaseous products upon heating.

Figure 1: Decomposition Pathway of Lead(II) Chlorate.

Quantitative Data

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for lead(II) chlorate are not available in the reviewed literature, the expected quantitative data can be calculated based on the stoichiometry of the decomposition reaction. The following table summarizes the theoretical mass loss and the molar masses of the compounds involved.

| Compound | Molar Mass ( g/mol ) | Role | Theoretical Mass Percentage |

| Lead(II) Chlorate (Pb(ClO₃)₂) | 374.10 | Reactant | 100% |

| Lead(II) Chloride (PbCl₂) | 278.10 | Product | 74.34% of initial mass |

| Oxygen (O₂) | 32.00 | Product | 25.66% of initial mass (mass loss) |

Experimental Protocols

The following are detailed, generalized methodologies for studying the thermal decomposition of lead(II) chlorate, adapted from standard procedures for other metal chlorates.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and quantify the mass loss of lead(II) chlorate upon heating.

Apparatus:

-

Thermogravimetric Analyzer

-

High-purity inert gas (e.g., Nitrogen or Argon)

-

Alumina or platinum crucibles

-

Analytical balance

Procedure:

-

Accurately weigh 5-10 mg of lead(II) chlorate into a tared TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to approximately 600°C at a constant heating rate of 10°C/min.

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition and the total mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of lead(II) chlorate and to identify endothermic or exothermic events.

Apparatus:

-

Differential Scanning Calorimeter

-

High-purity inert gas (e.g., Nitrogen or Argon)

-

Aluminum or copper sample pans (hermetically sealed)

-

Analytical balance

Procedure:

-

Accurately weigh 2-5 mg of lead(II) chlorate into a DSC sample pan.

-

Hermetically seal the pan.

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with the inert gas at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to approximately 600°C at a constant heating rate of 10°C/min.

-

Record the heat flow to the sample relative to the reference.

-

Analyze the resulting DSC curve for endothermic or exothermic peaks corresponding to phase transitions or decomposition.

Experimental Workflow

Figure 2: General workflow for the thermal analysis of lead(II) chlorate.

Quantitative Analysis of Products

3.3.1. Gravimetric Determination of Lead(II) Chloride

Objective: To quantify the solid residue (lead(II) chloride) after decomposition.

Procedure:

-

Heat a known mass of lead(II) chlorate in a crucible to a constant weight, following the heating protocol of the TGA.

-

The remaining solid residue is lead(II) chloride.

-

The mass of the lead(II) chloride can be determined by subtracting the mass of the empty crucible from the final constant mass.

-

The experimental mass can be compared to the theoretical yield.

3.3.2. Quantification of Evolved Oxygen

Objective: To quantify the gaseous oxygen evolved during decomposition.

Method 1: Gas Chromatography (GC)

-

Set up a reaction tube containing a known mass of lead(II) chlorate, connected to a gas collection system.

-

Heat the sample to induce decomposition.

-

Collect the evolved gas in a gas-tight syringe or a gas sampling bag.

-

Inject a known volume of the collected gas into a gas chromatograph equipped with a thermal conductivity detector (TCD).

-

Use a molecular sieve column to separate oxygen from other potential gases.

-

Quantify the amount of oxygen by comparing the peak area to a calibration curve prepared with known concentrations of oxygen.

Method 2: Combustion Analysis

-

In a specialized apparatus, the evolved gas from the decomposition can be passed over a substance that reacts with oxygen.

-

The mass change of this substance can then be used to determine the amount of oxygen that reacted.

Safety Considerations

-

Lead(II) chlorate is a strong oxidizing agent and can form explosive mixtures with combustible materials.

-

The decomposition of lead(II) chlorate releases oxygen, which can intensify fires.

-

Lead compounds are toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to the Stability and Reactivity of Lead(II) Chlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) chlorate (B79027), with the chemical formula Pb(ClO₃)₂, is an inorganic compound that, like other metal chlorates, possesses strong oxidizing properties. Its stability and reactivity are of significant interest, particularly in contexts where it might be synthesized, handled, or encountered as a potential impurity. This technical guide provides a comprehensive overview of the current understanding of lead(II) chlorate's stability and reactivity, drawing from available data and established principles of inorganic and energetic materials chemistry. The information herein is intended to inform safe handling practices and to provide a foundational understanding for further research.

Physicochemical Properties

A summary of the key physicochemical properties of lead(II) chlorate is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | Pb(ClO₃)₂ | [1] |

| Molar Mass | 374.10 g/mol | [1] |

| Appearance | Colorless, deliquescent crystals | |

| Density | 3.9 g/cm³ | |

| Decomposition Temperature | 230 °C | |

| Solubility in Water | 151.3 g/100 g of water at 18 °C | |

| Solubility in Ethanol | Soluble |

Thermal Stability and Decomposition

The thermal stability of a compound is a critical parameter for its safe handling and storage. For energetic materials, understanding the decomposition pathway is paramount.

Decomposition Temperature

Lead(II) chlorate is reported to decompose at a temperature of 230 °C . This temperature indicates its relative instability upon heating compared to more common and stable inorganic salts.

Decomposition Pathway

The thermal decomposition of metal chlorates, in the absence of other reactants, generally proceeds via the liberation of oxygen gas and the formation of the corresponding metal chloride.[2] While a specific, detailed mechanistic study for lead(II) chlorate's decomposition was not found in the available literature, the generally accepted reaction pathway for metal chlorates can be applied:

Pb(ClO₃)₂(s) → PbCl₂(s) + 3O₂(g)

This decomposition is an exothermic process, releasing energy in the form of heat. The following diagram illustrates this primary decomposition pathway.

Sensitivity to External Stimuli (Shock and Friction)

It is imperative that the impact and friction sensitivity of lead(II) chlorate be determined experimentally before any handling of significant quantities. The standard methods for these determinations are the Drop Weight Impact Test (e.g., BAM Fallhammer) and the Friction Test (e.g., BAM Friction Apparatus).

Reactivity

As a strong oxidizing agent, lead(II) chlorate is expected to be highly reactive with a variety of substances.

Reactivity with Reducing Agents and Combustible Materials

Lead(II) chlorate will react vigorously with reducing agents. Mixtures with combustible materials such as organic compounds (e.g., sugars, solvents), sulfur, phosphorus, and finely powdered metals can be highly flammable and potentially explosive.[4][5][6] These mixtures can be ignited by heat, friction, or impact. The presence of acids can further increase the reactivity and sensitivity of chlorate mixtures.[5]

The following diagram illustrates the general reactivity considerations for lead(II) chlorate.

Incompatibilities

Lead(II) chlorate should be considered incompatible with a wide range of materials. Contact with the following should be strictly avoided:

-

Reducing agents: Sulfur, phosphorus, metal powders, etc.[4][5]

-

Organic materials: Solvents, oils, greases, paper, wood, etc.

-

Strong acids: Can lead to the formation of unstable and explosive chlorine dioxide gas.

-

Ammonium compounds: Can form sensitive and explosive mixtures.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to characterize the stability and sensitivity of lead(II) chlorate. These protocols are based on standard methods for energetic materials testing.

Thermal Stability Analysis (TGA/DSC)

Objective: To determine the decomposition temperature and thermal decomposition profile of lead(II) chlorate.

Apparatus:

-

Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).

-

Inert sample pans (e.g., alumina, platinum).

-

High-purity inert gas (e.g., nitrogen, argon).

Procedure:

-

Sample Preparation: A small, accurately weighed sample of lead(II) chlorate (typically 1-5 mg) is placed into a tared TGA/DSC pan.

-

Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere.

-

Heating Program: The sample is heated from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The sample mass (TGA) and differential heat flow (DSC) are continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of mass loss, which corresponds to the decomposition temperature. The DSC curve provides information on the enthalpy of decomposition (exothermic or endothermic nature of the decomposition).

The following diagram illustrates the general workflow for thermal analysis.

Impact Sensitivity Testing (Drop Weight Method)

Objective: To determine the impact sensitivity of lead(II) chlorate, expressed as the energy required for a 50% probability of initiation (H₅₀).

Apparatus:

-

Standardized drop weight impact tester (e.g., BAM Fallhammer).

-

Steel anvils and guides.

-

Sample preparation tools.

-

Safety enclosure.

Procedure:

-

Sample Preparation: A small, measured amount of the substance (typically around 40 mm³) is carefully placed on the lower anvil.

-

Test Execution: A specified weight is dropped from a known height onto the sample.

-

Observation: The outcome is observed for any sign of reaction (e.g., flash, smoke, sound).

-

Bruceton Method (Up-and-Down Method): A series of trials is conducted, with the drop height for each subsequent trial being increased or decreased by a set increment depending on whether the previous trial resulted in a "go" (reaction) or "no-go" (no reaction).

-

Data Analysis: The results are statistically analyzed to determine the H₅₀ value, which is the height at which there is a 50% probability of initiation. This is then converted to energy in Joules.

Friction Sensitivity Testing (BAM Method)

Objective: To determine the friction sensitivity of lead(II) chlorate.

Apparatus:

-

Standardized friction apparatus (e.g., BAM Friction Tester).

-

Porcelain plates and pins.

-

Loading arm with various weights.

Procedure:

-

Sample Preparation: A small amount of the substance is placed on the porcelain plate.

-

Test Execution: The porcelain pin is placed on the sample, and a specific load is applied via the loading arm. The plate is then moved back and forth under the pin one time.

-

Observation: The outcome is observed for any sign of reaction (e.g., spark, crackling, smoke).

-

Threshold Determination: The test is repeated with varying loads to determine the lowest load at which a reaction occurs in at least one out of six trials.

Conclusion

References

- 1. Lead chlorate | Cl2O6Pb | CID 11675176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Phosphorus - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - Chlorate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. m.youtube.com [m.youtube.com]

An In-depth Guide to the Electron Configuration of Lead in Lead Chlorate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron configuration of lead within the inorganic compound lead chlorate (B79027). It outlines the foundational principles governing its electronic structure, comparative atomic and ionic properties, and the experimental methodology used for such determinations.

Introduction: Determining the Ionic State of Lead

Lead chlorate is an ionic compound formed from lead cations and chlorate anions. The chemical formula for the most common form of this compound is Pb(ClO₃)₂.[1][2][3] The chlorate ion (ClO₃⁻) carries a charge of -1. To maintain charge neutrality in the compound, the lead ion must possess a +2 charge.[1] Consequently, this guide focuses on the lead(II) cation, denoted as Pb²⁺.

Electron Configuration of Lead and its Ion (Pb²⁺)

A neutral lead atom (Pb) has an atomic number of 82, corresponding to 82 electrons.[4][5] Its full ground-state electron configuration is:

Pb: 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 6s² 4f¹⁴ 5d¹⁰ 6p²[4][6]

Using the noble gas shorthand, this is represented as:

Pb: [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p²[4][6]

The valence electrons, which are involved in chemical bonding, are those in the outermost shell (n=6). To form the Pb²⁺ cation, the neutral atom loses the two electrons from its highest energy orbital, the 6p orbital.[5]

Therefore, the electron configuration for the lead(II) ion in lead chlorate is:

Pb²⁺: [Xe] 4f¹⁴ 5d¹⁰ 6s²

This configuration is a result of the inert pair effect , where the two electrons in the 6s orbital are held more tightly to the nucleus than expected, making the +2 oxidation state more stable for lead than the +4 state.

Data Presentation: Comparison of Neutral Pb and Pb²⁺ Ion

The ionization process significantly alters the physicochemical properties of the lead atom. The table below summarizes key quantitative differences between the neutral atom and the Pb²⁺ ion.

| Property | Neutral Lead Atom (Pb) | Lead(II) Ion (Pb²⁺) |

| Atomic Number | 82 | 82 |

| Number of Protons | 82 | 82 |

| Number of Electrons | 82 | 80 |

| Oxidation State | 0 | +2 |

| Full Electron Configuration | 1s²2s²2p⁶3s²3p⁶4s²3d¹⁰4p⁶5s²4d¹⁰5p⁶6s²4f¹⁴5d¹⁰6p² | 1s²2s²2p⁶3s²3p⁶4s²3d¹⁰4p⁶5s²4d¹⁰5p⁶6s²4f¹⁴5d¹⁰ |

| Valence Configuration | 6s²6p² | 6s² |

| Atomic/Ionic Radius (pm) | ~181 pm (Atomic Radius)[7] | ~119 pm (Ionic Radius)[7] |